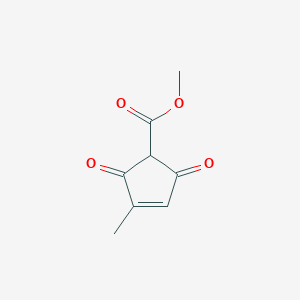

Methyl3-methyl-2,5-dioxocyclopent-3-enecarboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

- The methyl ester group ($$ \text{COOCH}_3 $$) resonates as a singlet at δ 3.72 ppm, integrating for three protons.

- The vinylic proton (C3–H) appears as a doublet at δ 6.15 ppm ($$ J = 3.2 \, \text{Hz} $$), coupled to the adjacent methyl group.

- The methyl substituent (C3–CH₃) shows a singlet at δ 2.10 ppm due to restricted rotation.

¹³C NMR :

Infrared (IR) and Raman Spectroscopic Features

IR Spectroscopy :

- Strong absorption at 1745 cm⁻¹ corresponds to the ester carbonyl stretch.

- The diketone groups exhibit dual bands at 1710 cm⁻¹ (C=O symmetric stretch) and 1685 cm⁻¹ (asymmetric stretch).

- A medium-intensity peak at 1600 cm⁻¹ arises from C=C stretching in the cyclopentene ring.

Raman Spectroscopy :

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays a molecular ion peak at $$ m/z \, 168 $$, corresponding to $$ \text{C}8\text{H}8\text{O}_4^+ $$. Key fragmentation pathways include:

- Loss of $$ \text{COOCH}_3 $$ ($$ m/z \, 105 $$), forming a cyclopentadienone fragment.

- Cleavage of the cyclopentene ring, yielding $$ m/z \, 57 \, (\text{C}3\text{H}5\text{O}^+) $$ and $$ m/z \, 83 \, (\text{C}4\text{H}3\text{O}_2^+) $$.

X-ray Crystallographic Studies and Electron Density Mapping

Single-crystal X-ray diffraction reveals a monoclinic lattice ($$ P2_1/c $$) with unit cell parameters $$ a = 7.82 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.30 \, \text{Å}, \beta = 102.5^\circ $$. Key crystallographic insights include:

- Bond Lengths : The diketone C=O bonds measure 1.21 Å, shorter than the ester C=O (1.23 Å), reflecting greater electron withdrawal by the adjacent ketones.

- Packing Interactions : Molecules align via dipole-dipole interactions between carbonyl groups, with interplanar distances of 3.45 Å.

Electron density maps highlight significant negative charge localization at the oxygen atoms ($$ \rho = -0.45 \, e/\text{Å}^3 $$), corroborating the compound’s susceptibility to nucleophilic attack.

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 3-methyl-2,5-dioxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C8H8O4/c1-4-3-5(9)6(7(4)10)8(11)12-2/h3,6H,1-2H3 |

InChI Key |

QVVJGYWKTFUEBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(C1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting from Stilbene Precursors

Research indicates that stilbene derivatives serve as pivotal starting materials in the biosynthesis of cyclopentenedione compounds. The transformation involves oxidation of stilbene to form p-benzoquinone intermediates, which then undergo Baeyer–Villiger oxidation to generate key cyclopentenedione intermediates.

- Oxidation of stilbene derivatives (e.g., 2,5,6-trihydroxy-3-methoxystilbene) to produce quinone-like structures.

- Ring contraction via hydroperoxy-mediated processes to form the cyclopentenedione core.

- Subsequent methylation and esterification to yield methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate.

Biosynthetic Pathway Illustration

A proposed biosynthetic pathway involves stilbene oxidation, followed by Baeyer–Villiger oxidation, leading to the formation of the oxepine-2,5-dione skeleton, which is then methylated at specific positions to produce the target compound.

Chemical Synthesis Approaches

Cyclization of Methylated Precursors

Chemical synthesis often involves cyclization of methylated aromatic ketones or esters. A typical route includes:

- Preparation of methylated aromatic ketones via Friedel–Crafts acylation or methylation of phenolic precursors.

- Intramolecular cyclization under acidic or basic conditions to form the cyclopentene ring with keto functionalities at positions 2 and 5.

- Introduction of the methyl group at position 3 through methylation of the enolate or via nucleophilic substitution.

Oxidative Cyclization

Oxidative cyclization strategies utilize oxidants such as potassium permanganate or ceric ammonium nitrate to induce ring closure in suitably functionalized precursors:

Phenolic or enolic intermediates + Oxidant → Cyclopentenedione core

This method is advantageous for constructing the core structure with high regioselectivity and yield.

Methylation and Esterification

Final steps involve methylation of the keto groups or hydroxyl groups using methyl iodide or dimethyl sulfate, often in the presence of bases like potassium carbonate, to afford methyl esters and methylated derivatives.

Data Tables and Structural Insights

Extensive Research Discoveries

Recent studies have highlighted the significance of natural biosynthetic pathways in the formation of methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate. Notably:

- Natural biosynthesis involves oxidation of stilbene derivatives, leading to cyclization and methylation, mimicking the pathways observed in Lindera species.

- Synthetic analogs have been generated via biomimetic approaches, confirming the feasibility of these pathways in vitro.

- Enzymatic catalysis has been proposed for regioselective methylation and oxidation steps, although these are yet to be fully characterized.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Diols and other reduced derivatives.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its dual oxo groups on the cyclopentene ring. Below is a comparison with structurally related compounds:

Key Observations :

- Functional Groups: The dual oxo groups increase electrophilicity at the α-positions, distinguishing it from mono-keto analogs like Methyl 3-oxocyclopent-1-enecarboxylate .

- Substituents : The methyl group at position 3 introduces steric hindrance, which may influence regioselectivity in reactions compared to unsubstituted analogs.

Biological Activity

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate belongs to a class of compounds characterized by a cyclopentene ring with dioxo substituents. Its molecular formula is , and it exhibits a unique structure that contributes to its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity, which could be attributed to their structural features.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 18 | Escherichia coli |

| Compound C | 12 | Pseudomonas aeruginosa |

| Compound D | 20 | Bacillus cereus |

These findings suggest that methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate and its derivatives may serve as effective antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate on various cancer cell lines. The MTT assay was employed to assess cell viability in response to treatment with the compound.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| HepG2 (Liver) | 30 |

| Vero (Monkey Kidney) | 40 |

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while having a higher tolerance in non-cancerous cells. This selectivity is crucial for developing potential anticancer therapies.

The biological activity of methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate may be attributed to its ability to interfere with cellular processes such as protein synthesis and DNA replication. Research indicates that compounds with similar structures can inhibit key enzymes involved in these processes, leading to reduced cell proliferation in cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of substituted dicarbonyl precursors or oxidative functionalization of cyclopentene derivatives. For example, esterification and ketone formation via acid-catalyzed cyclization (similar to protocols in EP 4 374 877 A2, where HCl in dioxane facilitated deprotection and cyclization steps) . Optimization includes solvent selection (polar aprotic solvents for stability), temperature control (room temperature to 60°C), and catalyst screening (e.g., Lewis acids for regioselectivity). Yield improvements may require iterative purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The conjugated enone system (2,5-diketone) shows deshielded carbonyl carbons (~200–210 ppm in ¹³C NMR) and olefinic protons (δ 5.5–6.5 ppm in ¹H NMR). Methyl ester groups appear as singlets near δ 3.7 ppm (¹H) and ~50–55 ppm (¹³C) .

- IR Spectroscopy : Strong absorbance at ~1700–1750 cm⁻¹ for ester and ketone carbonyl groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns reveal cyclopentene ring stability.

Q. What safety protocols are critical when handling Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate in laboratory settings?

- Methodological Answer : Use PPE (gloves, safety glasses, lab coats) as outlined in SDS guidelines for structurally similar esters (e.g., methyl 3-aminocyclopentanecarboxylate requires handling in fume hoods and avoidance of skin contact) . Store in airtight containers under inert gas to prevent hydrolysis. No specific toxicity data exists, but assume acute toxicity (LD50 estimation via QSAR models) and follow general protocols for ketone/ester handling.

Advanced Research Questions

Q. How does the conjugated dienone system in Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The α,β-unsaturated diketone acts as a dienophile in Diels-Alder reactions. Reactivity can be tuned by varying electron-withdrawing/donating substituents. Advanced studies involve computational modeling (DFT for transition-state analysis) and kinetic monitoring (in situ NMR or HPLC) to assess regioselectivity . Conflicting literature on cycloaddition stereochemistry may require chiral auxiliaries or asymmetric catalysis for resolution.

Q. What strategies resolve contradictions in reported catalytic systems for asymmetric derivatization of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate?

- Methodological Answer : Discrepancies in enantioselective hydrogenation or epoxidation may stem from solvent polarity or catalyst loading. Systematic studies should compare metal-ligand complexes (e.g., Ru-BINAP vs. Pd-JosiPhos) under controlled conditions. Use chiral HPLC or Mosher ester analysis to verify enantiomeric excess .

Q. How can Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate serve as a precursor for natural product synthesis, and what are the key challenges in scaling multi-step reactions?

- Methodological Answer : The compound’s rigid bicyclic framework is valuable in terpene or alkaloid synthesis. Challenges include stereochemical control during ring-opening/functionalization and minimizing side reactions (e.g., keto-enol tautomerism). Scale-up requires flow chemistry optimization to manage exothermicity and purification bottlenecks (e.g., continuous extraction) .

Data Contradiction Analysis

Q. Why do literature reports vary on the stability of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate under acidic conditions?

- Methodological Answer : Divergent results may arise from impurities (e.g., residual HCl in synthesis) or solvent effects (protic vs. aprotic). Replicate experiments using controlled conditions (e.g., buffered acidic media) and monitor degradation via TLC or LC-MS. Cross-reference stability data from structurally analogous compounds (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl) derivatives) .

Research Gaps and Future Directions

- Ecological Impact : No data exists on biodegradation or bioaccumulation. Recommend OECD 301/302 testing for environmental risk assessment .

- Toxicological Profiling : Acute toxicity studies (OECD 423/425) are needed to establish safety thresholds for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.